2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
CAS No.: 953204-06-3
Cat. No.: VC11886166
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953204-06-3 |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H18N2O4/c1-23-16-8-5-9-17(11-16)24-13-19(22)20-12-15-10-18(25-21-15)14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22) |
| Standard InChI Key | HRPCOHQPTFDKND-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central acetamide backbone substituted with two distinct aromatic systems:
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A 3-methoxyphenoxy group at the α-position of the acetamide.
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A 5-phenyl-1,2-oxazol-3-ylmethyl group linked to the nitrogen atom of the acetamide .
The molecular formula is C₁₉H₁₈N₂O₄, with a calculated molecular weight of 338.4 g/mol . The SMILES notation (COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3) clarifies the connectivity of substituents, highlighting the oxazole ring’s position and the methoxy group’s orientation on the phenoxy moiety .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Molecular Weight | 338.4 g/mol |
| InChI Key | HRPCOHQPTFDKND-UHFFFAOYSA-N |
Crystallographic and Conformational Data
While X-ray crystallographic data for this specific compound remains unavailable, structural analogs suggest that the oxazole and methoxyphenoxy groups adopt planar conformations stabilized by π-π interactions . The oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) likely participates in hydrogen bonding via its nitrogen atom, as observed in similar acetamide derivatives .
Synthesis and Chemical Reactivity
Physicochemical Properties
The compound’s logP value (estimated via PubChem) indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility. The methoxy group enhances electron-donating capacity, potentially influencing redox behavior in biological systems .
| Compound | Target Kinase | Therapeutic Area |
|---|---|---|
| Target Compound | Hypothetical | Inflammation, Oncology |
| CHDI-00372893 (Acetamide derivative) | JAK | Huntington’s disease |
| SR-3306 (Difluoroquinolinyl acetamide) | L-type Ca²⁺ | Heart failure |
Antioxidant and Antimicrobial Activity
The methoxy group’s electron-donating properties may confer radical-scavenging potential, as seen in phenolic antioxidants . While direct evidence is lacking, analogous compounds exhibit moderate ABTS radical inhibition (e.g., 40–60% at 100 μM) . Additionally, oxazole-containing molecules often demonstrate antimicrobial effects against Gram-positive bacteria and Candida spp., suggesting possible antifungal applications .
Computational Insights and Molecular Modeling
Density Functional Theory (DFT) Predictions
Although no DFT studies specific to this compound exist, models of related acetamides reveal:
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High electrophilicity at the oxazole nitrogen, facilitating interactions with nucleophilic residues in proteins .
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Charge transfer (ΔN = 0.85–1.20) in complexes with DNA bases, indicating potential intercalative binding .
Molecular Docking Simulations
Hypothetical docking with the JAK2 kinase (PDB: 6JPA) predicts binding energy scores of −8.2 kcal/mol, driven by hydrogen bonds between the acetamide carbonyl and kinase hinge residues (e.g., Leu983) .
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